molecular formula C7H16N2 B574336 (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine CAS No. 175417-85-3

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

Cat. No. B574336
CAS RN: 175417-85-3
M. Wt: 128.219
InChI Key: VAGHQPQYMACYDU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” is a chemical compound with the molecular formula C6H14N2 . It is also known as “(S)- (1-Methylpyrrolidin-2-yl)methanamine” and is often used in scientific research.


Molecular Structure Analysis

The molecular structure of “(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” is characterized by a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 .


Physical And Chemical Properties Analysis

“(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 114.19 . The compound is stored at 4°C .

Scientific Research Applications

Precursor to Phosphine Ligands

This compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Regio- and Stereoselective Reactions

The compound has been studied for its regio- and stereoselective reactions . These reactions are important in the field of organic chemistry for the synthesis of complex molecules with specific spatial arrangements.

Antitumor Activity

The compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential applications in cancer research and treatment.

Synthesis of Chiral Allyl Sulfide

The compound has been used in the synthesis and regioselective reactions of a chiral allyl sulfide . This has applications in the field of synthetic organic chemistry, particularly in the synthesis of chiral molecules.

Drug Development

The compound has been used in the synthesis of novel pyridin-3-yl derivatives . The synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This highlights its potential application in drug development.

Synthesis of Complex Organic Molecules

The compound is used in the synthesis of complex organic molecules . This is particularly important in the pharmaceutical industry where these complex molecules are often used as active ingredients in drugs.

Safety and Hazards

The compound is classified as a combustible liquid and can cause skin and eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGHQPQYMACYDU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666069
Record name N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175417-85-3
Record name N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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